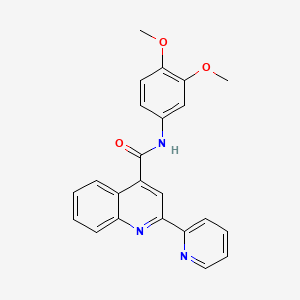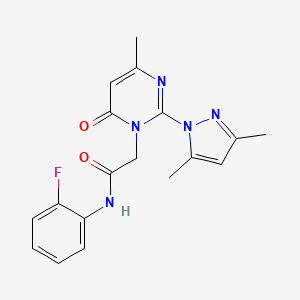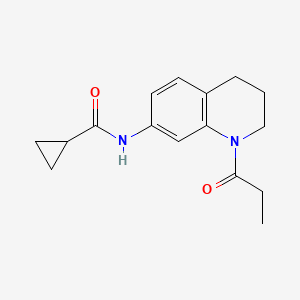![molecular formula C26H30N4O2 B14972244 5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide CAS No. 933244-59-8](/img/structure/B14972244.png)
5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the cyclization of quinoline derivatives with various enones, which can be catalyzed by transition metals or under metal-free conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the selection of reagents and catalysts would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
作用机制
The mechanism of action of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolo[1,2-a]pyrazines:
Quinoxaline derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is unique due to its spiro linkage, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
933244-59-8 |
|---|---|
分子式 |
C26H30N4O2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
5'-ethyl-N-(2-methoxyphenyl)-7'-methylspiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxamide |
InChI |
InChI=1S/C26H30N4O2/c1-4-30-22-18-19(2)11-12-21(22)29-15-7-10-24(29)26(30)13-16-28(17-14-26)25(31)27-20-8-5-6-9-23(20)32-3/h5-12,15,18H,4,13-14,16-17H2,1-3H3,(H,27,31) |
InChI 键 |
LKRAKEOXJMZSJA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=C2)C)N3C=CC=C3C14CCN(CC4)C(=O)NC5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B14972162.png)
![N-(4-acetylphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14972174.png)

![3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972189.png)
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)

![5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972217.png)





![2-methyl-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14972256.png)
